2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Overview
Description
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is a complex heterocyclic compound that features a thiophene and pyrimidine moiety
Mechanism of Action
Target of Action
benzothieno[2,3-d]pyrimidine nucleus have found many applications as adenosine mimics, analgesics, anticancer, antiviral agents, and as inhibitors of kinases and human epidermal growth factor.
Mode of Action
It’s known that similar compounds have shown to reverse the elevated levels of pro-inflammatory cytokines (il-1β, il-6, tnf-α, and ifn-γ) and inflammatory mediators (pge2, cox-2, and nf-κb) . This suggests that the compound may interact with these targets to exert its effects.
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with inflammation and immune response, given its ability to reverse the elevated levels of pro-inflammatory cytokines and inflammatory mediators . The main downstream targets of AKT include the mammalian target of rapamycin (mTOR) of the mTOR complex 1 (mTORC1), that through phosphorylation activates the p70 ribosomal S6 kinase (p70S6K) and inactivates the 4E-BP1 (an inhibitor of the elongation initiating factor 4E, eIF4E) ultimately promoting protein translation and cell growth .
Pharmacokinetics
Similar compounds were found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (t 1/2) and intrinsic clearance (cl int) .
Result of Action
The compound has shown to induce apoptosis in cancer cells, with a significant reduction in cell viability . In addition, it has shown to have antiproliferative potential with IC 50 values ranging from 23.2 to 95.9 µM .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidines have been shown to exhibit pharmacological properties such as antiviral, antioxidant, and antimalarial activities
Cellular Effects
Related compounds have been shown to have cytotoxic effects on cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown antiproliferative potential with IC50 from 23.2 to 95.9 µM .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form a benzoylthiourea derivative. This intermediate undergoes cyclization to yield the desired thieno[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory agent by activating the NRF2 pathway and inhibiting pro-inflammatory cytokines.
Material Science: The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene: This compound shares the thiophene moiety and has been studied for its anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds have shown various pharmacological activities, including antiviral, antioxidant, and antimalarial properties.
Uniqueness
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is unique due to its combined thiophene and pyrimidine moieties, which contribute to its diverse biological activities. Its ability to activate the NRF2 pathway and inhibit inflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c19-16-15-12-8-4-5-9-13(12)25-17(15)22-18(21-16)24-10-14(23)20-11-6-2-1-3-7-11/h11H,1-10H2,(H,20,23)(H2,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJYYSOKFPFRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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